molecular formula C10H8N2O3 B3187737 1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester CAS No. 16691-26-2

1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester

Cat. No.: B3187737
CAS No.: 16691-26-2
M. Wt: 204.18 g/mol
InChI Key: FEKSIFWGIQSXKQ-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester: is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its significant chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester can be synthesized through various methods. One common method involves the cyclization of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification . Another method includes the oxidative cyclization of hydrazide-hydrazones generated in situ from aryl glyoxal and hydrazides .

Industrial Production Methods: Industrial production of 1,3,4-oxadiazole derivatives often involves the use of high-yielding protocols under mild conditions. For example, the use of 2-iodoxybenzoic acid and tetraethylammonium bromide can facilitate the preparation of α-keto-1,3,4-oxadiazoles .

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,2,4-Oxadiazole
  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole

Comparison: 1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, it has a broader spectrum of biological activities and is more widely studied for its potential therapeutic applications .

Properties

IUPAC Name

methyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-14-10(13)9-12-11-8(15-9)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKSIFWGIQSXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188381
Record name 1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16691-26-2
Record name 1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16691-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester

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